molecular formula C11H10O4 B6612809 5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone CAS No. 55104-36-4

5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone

Cat. No.: B6612809
CAS No.: 55104-36-4
M. Wt: 206.19 g/mol
InChI Key: INFPIYPECXVEGM-UHFFFAOYSA-N
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Description

5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the reaction of a hydroxybenzaldehyde derivative with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired epoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be used in the development of new drugs or as a tool for studying biological processes involving epoxides .

Industry: In industry, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .

Mechanism of Action

The mechanism of action of 5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone involves its reactivity as an epoxide. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .

Properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-11-10-2-1-8(3-7(10)4-15-11)13-5-9-6-14-9/h1-3,9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFPIYPECXVEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256590
Record name 5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55104-36-4
Record name 5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55104-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Oxiranylmethoxy)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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